N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide
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Overview
Description
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzofuran moiety, a tosylpiperidine group, and a carboxamide functional group
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound has been studied for its potential biological activities, such as antimicrobial, antitumor, and antioxidant properties.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of new therapeutic agents.
Industry: In the industry, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
Target of Action
Benzofuran compounds, a key structural component of this molecule, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways . For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
The bioavailability of a compound is influenced by its physicochemical properties, and benzofuran derivatives have been found to possess unique physicochemical properties .
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects , suggesting that this compound may also exhibit similar effects.
Safety and Hazards
The safety and hazards associated with benzofuran derivatives can vary depending on their specific structure. For instance, some benzofuran compounds may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it’s important to handle these compounds with care and use appropriate personal protective equipment .
Future Directions
Given the diverse pharmacological activities of benzofuran derivatives, they have attracted much attention for their potential applications as drugs . Future research will likely continue to explore the synthesis of new benzofuran derivatives, their biological activities, and their potential as therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of benzofuran derivatives. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include tosyl chloride, piperidine, and carboxylic acid derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The process may also include purification steps to obtain the final product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Tosyl chloride and other electrophilic reagents are used for substitution reactions.
Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Comparison with Similar Compounds
Benzofuran derivatives
Tosylpiperidine derivatives
Carboxamide derivatives
Uniqueness: N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-15-6-8-18(9-7-15)33(29,30)27-12-10-16(11-13-27)21(28)24-23-26-25-22(32-23)20-14-17-4-2-3-5-19(17)31-20/h2-9,14,16H,10-13H2,1H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSDITRKIDHBNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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